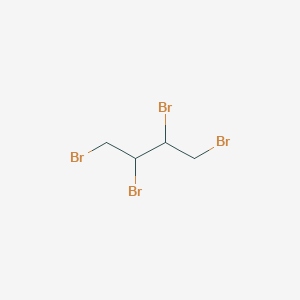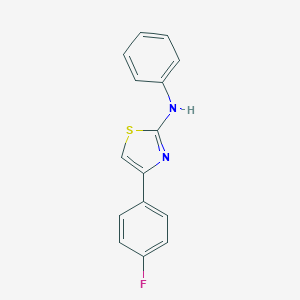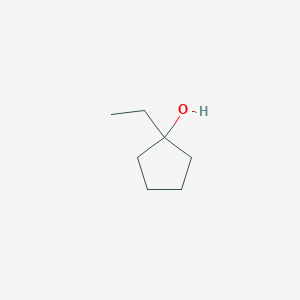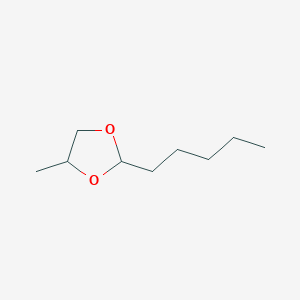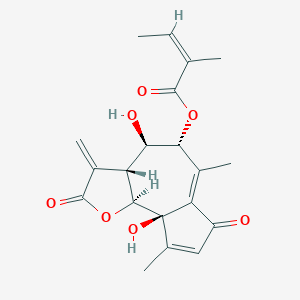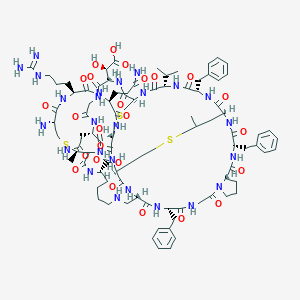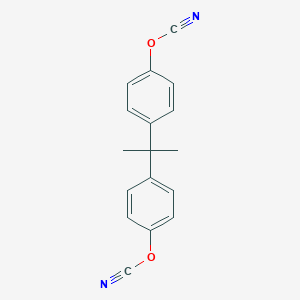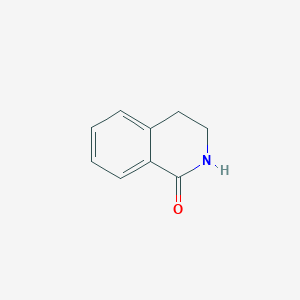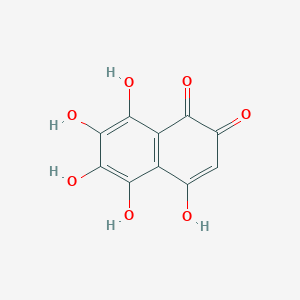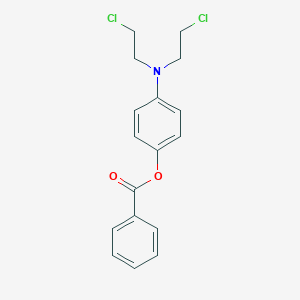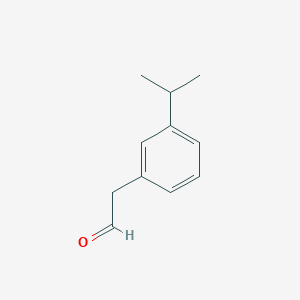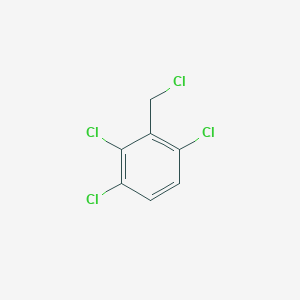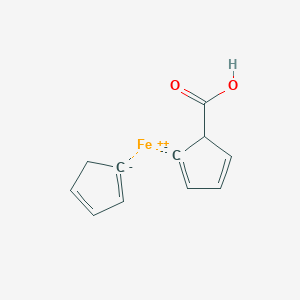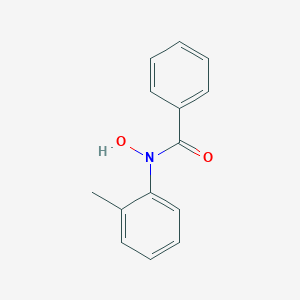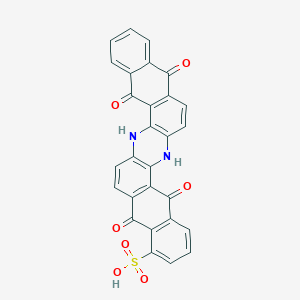
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, also known as HTAS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HTAS is a water-soluble yellow powder that is synthesized through a multi-step process involving the reaction of anthracene with sulfuric acid and nitric acid. In
Wissenschaftliche Forschungsanwendungen
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to be an effective photosensitizer in vitro and in vivo, and its water solubility makes it a promising candidate for clinical use.
Wirkmechanismus
The mechanism of action of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in PDT involves the production of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to produce singlet oxygen upon exposure to light, which is one of the most important ROS involved in PDT.
Biochemische Und Physiologische Effekte
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for clinical use. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in lab experiments is its water solubility, which makes it easy to handle and administer. However, the synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate.
Zukünftige Richtungen
There are many potential future directions for research on Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. One area of research is in the development of new synthesis methods that can improve the yield and purity of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. Another area of research is in the optimization of PDT protocols using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, such as the determination of optimal light doses and exposure times. Finally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its water solubility and low toxicity make it a promising candidate for clinical use in PDT. However, more research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other scientific fields.
Synthesemethoden
The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate involves a multi-step process. Firstly, anthracene is reacted with sulfuric acid and nitric acid to produce 9,10-anthracenedione. This is followed by the reaction of 9,10-anthracenedione with sodium hydroxide to produce 5,6,9,14-tetrahydroanthracene-1,4,9,10-tetraone. Finally, the addition of sodium sulfite to the tetraone produces Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors such as the reaction conditions and the purity of the starting materials.
Eigenschaften
CAS-Nummer |
1324-29-4 |
|---|---|
Produktname |
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate |
Molekularformel |
C28H13N2NaO7S |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonic acid |
InChI |
InChI=1S/C28H14N2O7S/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33/h1-11,29-30H,(H,35,36,37) |
InChI-Schlüssel |
MCMQCTRZELFHCC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



